Bis(methacrylato-O)chromium

CAS No.: 69068-10-6

Cat. No.: VC16972838

Molecular Formula: C8H14CrO5

Molecular Weight: 242.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69068-10-6 |

|---|---|

| Molecular Formula | C8H14CrO5 |

| Molecular Weight | 242.19 g/mol |

| IUPAC Name | chromium;2-methylprop-2-enoic acid;hydrate |

| Standard InChI | InChI=1S/2C4H6O2.Cr.H2O/c2*1-3(2)4(5)6;;/h2*1H2,2H3,(H,5,6);;1H2 |

| Standard InChI Key | ZKSGMJIHJWZPRI-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C(=O)O.CC(=C)C(=O)O.O.[Cr] |

Introduction

Chemical Identity and Basic Properties

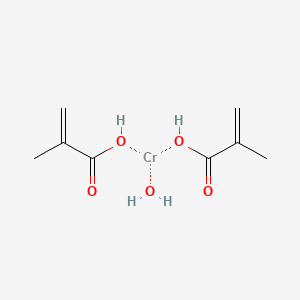

Bis(methacrylato-O)chromium belongs to the class of transition metal carboxylates, where chromium ions coordinate with methacrylate ligands through oxygen atoms. The methacrylato group (CH₂=C(CH₃)COO⁻) acts as a bidentate ligand, binding via the carboxylate oxygen atoms. Table 1 summarizes its fundamental chemical properties.

Table 1: Basic properties of Bis(methacrylato-O)chromium

| Property | Value |

|---|---|

| CAS No. | 69068-10-6 |

| Molecular Formula | C₈H₁₄CrO₅ |

| Molar Mass (g/mol) | 242.19 |

| Coordination Geometry | Octahedral or square-pyramidal |

| Oxidation State (Cr) | +2 or +3 |

Synthesis and Structural Considerations

Synthetic Routes

The synthesis of Bis(methacrylato-O)chromium likely involves the reaction of chromium salts (e.g., CrCl₃ or Cr(NO₃)₃) with methacrylic acid (CH₂=C(CH₃)COOH) under controlled pH and temperature. A proposed pathway is:

where X is a halide or nitrate counterion. Similar methods are employed for tris(methacrylato)chromium(III), where excess methacrylic acid ensures full ligand substitution .

Crystallographic Insights

While no single-crystal X-ray data exists for Bis(methacrylato-O)chromium, related chromium carboxylates offer structural analogs. For instance, Tetrakis(μ-acetato)bis[(THF)chromium(II)] crystallizes in the monoclinic space group C2/c with a Cr–Cr distance of 2.375 Å, bridged by four acetate ligands . By analogy, Bis(methacrylato-O)chromium may adopt a dinuclear structure with methacrylato bridges, though mononuclear configurations are also plausible depending on ligand steric effects.

Table 2: Comparative crystallographic parameters of chromium carboxylates

| Compound | Space Group | Cr Oxidation State | Ligand Coordination |

|---|---|---|---|

| Tetrakis(μ-acetato)bis[(THF)Cr(II)] | C2/c | +2 | μ₂-acetato bridges |

| Tris(methacrylato)chromium(III) | Not reported | +3 | Chelating bidentate |

Spectroscopic Characterization

Infrared Spectroscopy

Infrared (IR) spectroscopy reveals key bonding features. Methacrylato ligands exhibit characteristic stretches:

-

ν(C=O): 1650–1700 cm⁻¹ (carbonyl stretch)

-

νas(COO⁻): 1550–1610 cm⁻¹ (asymmetric carboxylate stretch)

In tris(methacrylato)chromium(III), the Δν (νas – νs) value of ~150 cm⁻¹ confirms bidentate coordination . Similar trends are expected for Bis(methacrylato-O)chromium.

Nuclear Magnetic Resonance (NMR)

¹H NMR of methacrylate ligands in chromium complexes typically shows:

-

Vinyl protons (CH₂=): δ 5.5–6.2 ppm (multipliticty: multiplet)

-

Methyl protons (CH₃): δ 1.8–2.1 ppm (singlet) .

Paramagnetic broadening may occur if chromium is in a high-spin state (e.g., Cr³⁺).

X-ray Photoelectron Spectroscopy (XPS)

XPS can resolve chromium oxidation states. Cr 2p₃/₂ binding energies are:

-

Cr²⁺: ~574.5 eV

-

Cr³⁺: ~576.8 eV.

These values help distinguish between possible oxidation states in Bis(methacrylato-O)chromium.

Applications in Materials Science

Polymerization Catalysis

Chromium carboxylates are known catalysts for radical polymerization. Bis(methacrylato-O)chromium could initiate or accelerate the polymerization of methacrylates via ligand transfer mechanisms. For example, iron(III)-methacrylato clusters enhance thermal stability in polymethyl methacrylate (PMMA) hybrids , suggesting analogous benefits for chromium-based systems.

Hybrid Materials

Methacrylate-functionalized clusters act as crosslinkers in polymer matrices, improving mechanical properties. A study on iron(III)-oxo clusters showed a 10% increase in indentation hardness and modulus when incorporated into polystyrene . Bis(methacrylato-O)chromium may similarly reinforce polymers, though its efficacy depends on cluster dispersion and ligand reactivity.

Table 3: Potential applications of Bis(methacrylato-O)chromium

| Application | Mechanism | Expected Benefit |

|---|---|---|

| Radical polymerization | Ligand transfer to monomers | Controlled polymer growth |

| Epoxy composites | Crosslinking via methacrylate groups | Enhanced thermal stability |

| Conductive films | Chromium-mediated electron transport | Tunable electrical properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume